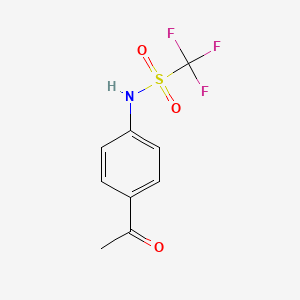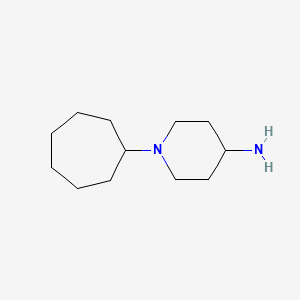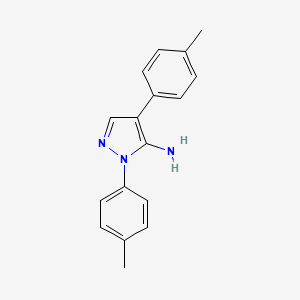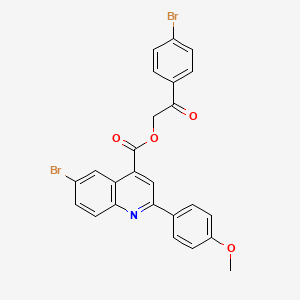
N-(4-acetylphenyl)-trifluoromethylsulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-trifluoromethylsulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a trifluoromethylsulfonamide group. The unique structural features of this compound make it an interesting subject for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-trifluoromethylsulfonamide typically involves the reaction of 4-acetylphenylamine with trifluoromethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to enhance the yield. The use of automated systems for the addition of reagents and temperature control can further optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-acetylphenyl)-trifluoromethylsulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-trifluoromethylsulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- 1-tosyl-1H-imidazole
- 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
- 1-ethyl-4-tosylpiperazine
Uniqueness
N-(4-acetylphenyl)-trifluoromethylsulfonamide is unique due to the presence of the trifluoromethylsulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and its ability to interact with biological targets, making it a valuable compound for various applications .
Propiedades
| 23383-94-0 | |
Fórmula molecular |
C9H8F3NO3S |
Peso molecular |
267.23 g/mol |
Nombre IUPAC |
N-(4-acetylphenyl)-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C9H8F3NO3S/c1-6(14)7-2-4-8(5-3-7)13-17(15,16)9(10,11)12/h2-5,13H,1H3 |
Clave InChI |
GDPOCVKTZIJHNZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1R,3S,6S,7R,9R)-9-hydroxy-3-methyl-5-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-oxatricyclo[4.3.0.03,7]nonan-6-yl]methyl benzoate](/img/structure/B12047873.png)

![2-{1-[2-(2-Chloro-phenyl)-acetyl]-piperidin-4-yl)-thiazole-4-carboxylic acid](/img/structure/B12047881.png)
![7-hydroxy-N-(2-methoxyphenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12047886.png)

![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-m-tolyl-acetic acid, AldrichCPR](/img/structure/B12047893.png)

![N-(2-Chlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12047912.png)

![N-(2,6-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12047928.png)


